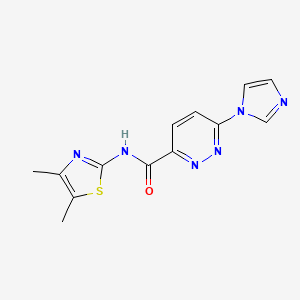![molecular formula C18H22N6O2 B2940393 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one CAS No. 2310156-17-1](/img/structure/B2940393.png)
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.
BenchChem offers high-quality 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Kinase Inhibition
Stereoselective synthesis techniques have been developed for active metabolites of potent kinase inhibitors, demonstrating the importance of precise stereochemistry in enhancing biological activity. For example, the synthesis and stereochemical determination of active metabolites related to PI3 kinase inhibitors have shown significant advancements in targeting cancer and other diseases. These methods emphasize the role of stereochemistry in drug efficacy and safety, highlighting potential applications in cancer therapy and other areas requiring selective kinase inhibition (Chen et al., 2010).
Muscarinic Activities of Azabicyclo Derivatives
The synthesis and evaluation of azabicyclo derivatives, including triazoles, have been explored for their muscarinic activities, which are crucial in treating neurological disorders. These studies provide insight into the design of ligands for muscarinic receptors, potentially contributing to treatments for Alzheimer's disease, schizophrenia, and other cognitive impairments. The relationship between the electrostatic potential of these compounds and their biological activity offers a path for developing new therapeutics in neurology and psychiatry (Wadsworth et al., 1992).
Synthetic Methodologies for Bicyclic and Tricyclic Compounds
Research into the synthesis of bicyclic and tricyclic compounds, including azabicyclooctanes, has unveiled methodologies that are vital for creating complex molecular architectures found in many biologically active molecules. These synthetic strategies enable the construction of compounds with potential applications in medicinal chemistry, including the development of novel therapeutic agents with improved specificity and potency. The exploration of these synthetic routes contributes to pharmaceutical sciences by providing new scaffolds for drug discovery (Gregory et al., 1985).
Applications in Antitumor and Antimicrobial Agents
Compounds with azabicyclooctane cores have been investigated for their antitumor and antimicrobial properties. The design and synthesis of such compounds, leveraging the unique structural features of azabicyclooctanes, have led to the identification of potential antitumor and antibacterial agents. These studies contribute to the ongoing search for more effective and selective treatments for cancer and infectious diseases, demonstrating the versatility of azabicyclooctane derivatives in therapeutic development (Stevens et al., 1984).
Eigenschaften
IUPAC Name |
6-cyclopropyl-3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-17-7-16(12-1-2-12)20-11-22(17)8-18(26)24-13-3-4-14(24)6-15(5-13)23-10-19-9-21-23/h7,9-15H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHJOWLPDLSXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3C4CCC3CC(C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

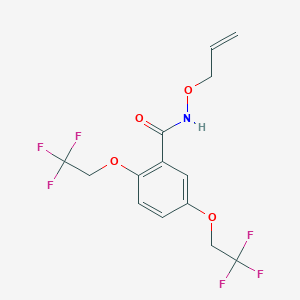
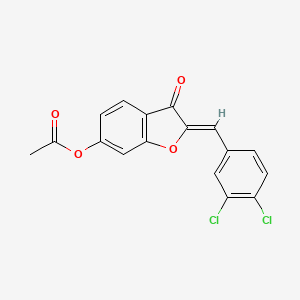
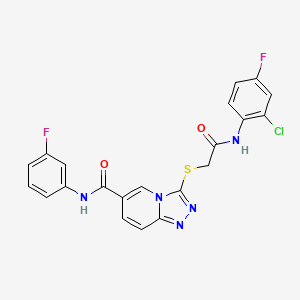
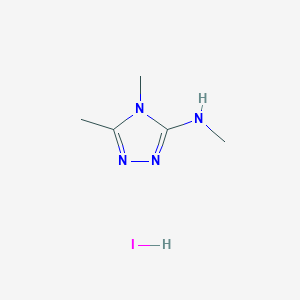
![(E)-1-[(2S)-2-(2-Cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2940316.png)
![Methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride](/img/structure/B2940319.png)
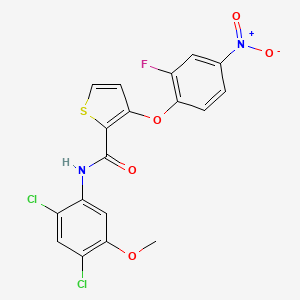
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940322.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetic acid](/img/structure/B2940325.png)
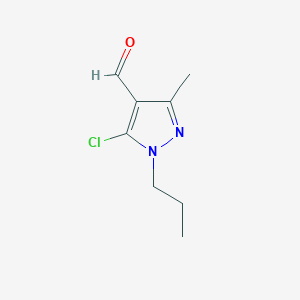

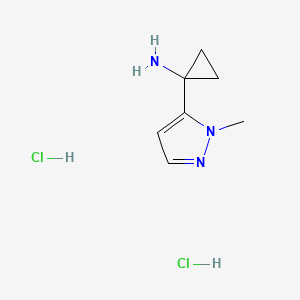
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2940330.png)
